2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

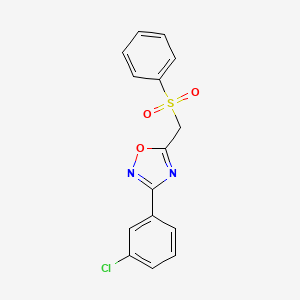

“2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid” is a chemical compound with the molecular formula C6H7IN2O2 and a molecular weight of 266.04 . It is commonly known as IMPA. The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C6H7IN2O2/c1-9-3-4 (7)5 (8-9)2-6 (10)11/h3H,2H2,1H3, (H,10,11) . This code provides a detailed representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .科学的研究の応用

Synthesis and Biological Activity

Salionov (2015) explored the synthesis of esthers of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, investigating their physical, chemical properties, and acute toxicity. These compounds showed potential biological activities such as analgesic, neuroleptic, and anti-inflammatory effects, and can be intermediates for synthesizing other structures (Salionov, 2015).

Chemical Synthesis and Esterification

Attaryan, Baltayan, and Matsoyan (2007) synthesized similar compounds by reacting methylpyrazoles with methyl methacrylate, followed by hydrolysis and esterification. This highlights the compound's versatility in chemical synthesis (Attaryan et al., 2007).

Catalytic Applications

Yakura et al. (2018) developed a catalyst similar to 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid for oxidative cleavage reactions, demonstrating the compound's potential as a reactive and separable catalyst in organic synthesis (Yakura et al., 2018).

Acetylation Studies

Arakawa, Miyasaka, and Ochi (1974) conducted studies on acetylated products of methylpyrazoles, providing insight into the acetylation reactions and potential applications of related compounds in organic chemistry (Arakawa et al., 1974).

Exploration of Oxidative Iodination

Vasilevskii and Shvartsberg (1980) examined the oxidative iodination of N-methylpyrazoles, which can be related to the study of this compound and its derivatives (Vasilevskii & Shvartsberg, 1980).

Multi-Component Reactions

Elinson, Nasybullin, and Nikishin (2013) discussed the sodium acetate-catalyzed multicomponent reaction of pyrazolines, which could include compounds related to this compound. This research indicates the compound's potential in multi-component synthesis processes (Elinson et al., 2013).

Ring Opening Reactions

Clark and Parrick (1974) studied the treatment of diazaindenes with hydrogen peroxide in acetic acid, which could be relevant to understanding the reactivity of related compounds like this compound (Clark & Parrick, 1974).

Antileukemic Activity

Raffa et al. (2004) synthesized and tested pyrazolylquinazolinones for antileukemic activity, indicating the potential of related compounds in medicinal chemistry (Raffa et al., 2004).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .

作用機序

Result of Action

The molecular and cellular effects of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .

特性

IUPAC Name |

2-(4-iodo-2-methylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-9-5(2-6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNGQZDNXUOHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2430797.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430798.png)

![(Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2430800.png)

![3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2430801.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2430802.png)

![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2430807.png)

![(5-Phenyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2430808.png)

![2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2430809.png)